4-Cyanocyclohexyl acetate
Description
Its molecular formula is C₉H₁₃NO₂, with a molecular weight of 167.21 g/mol. The compound’s structure combines the steric bulk of the cyclohexyl group, the polarity of the cyano substituent, and the hydrolytic reactivity of the ester moiety.
Properties
IUPAC Name |
(4-cyanocyclohexyl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-7(11)12-9-4-2-8(6-10)3-5-9/h8-9H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTKHYCJHVLCEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC(CC1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyanocyclohexyl acetate typically involves the reaction of cyclohexyl acetate with a cyanating agent. One common method is the reaction of cyclohexyl acetate with sodium cyanide (NaCN) in the presence of a suitable catalyst under controlled temperature and pressure conditions. The reaction proceeds via nucleophilic substitution, where the acetate group is replaced by the cyano group.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 4-Cyanocyclohexyl acetate can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids or amides.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The acetate group can be substituted with other functional groups, such as halides or hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is effective.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or amides.
Reduction: Primary amines.
Substitution: Halides or alcohols.
Scientific Research Applications
4-Cyanocyclohexyl acetate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific therapeutic effects.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Cyanocyclohexyl acetate depends on its interaction with specific molecular targets. For instance, in biological systems, the cyano group can interact with enzymes or receptors, modulating their activity. The acetate group can also participate in esterification reactions, influencing the compound’s bioavailability and metabolic stability. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key features of 4-cyanocyclohexyl acetate with vinyl acetate and cyclohexyl acetate, two related esters:
| Property | This compound | Vinyl Acetate | Cyclohexyl Acetate |
|---|---|---|---|
| Molecular Formula | C₉H₁₃NO₂ | C₄H₆O₂ | C₈H₁₄O₂ |
| Functional Groups | Acetate ester, cyano (-CN) | Acetate ester, vinyl (C=C) | Acetate ester, cyclohexyl |
| Polarity | High (due to -CN) | Moderate (ester dominates) | Low (nonpolar cyclohexyl) |
| Reactivity | Hydrolysis (ester), nitrile reactions | Polymerization (via vinyl group) | Hydrolysis (ester), limited |
| Applications | Hypothesized: specialty chemicals | Plastics, adhesives, coatings | Fragrances, solvents |
Key Observations :
- Reactivity Differences: Unlike vinyl acetate, which polymerizes readily due to its vinyl group, this compound’s steric hindrance and lack of polymerizable groups limit its utility in plastics. However, its nitrile group may enable crosslinking or derivatization in niche applications .
- Hydrolytic Stability : The acetate ester in all three compounds is susceptible to hydrolysis, but reaction rates vary with steric and electronic environments.
Electronic and Spectroscopic Properties
While direct data on this compound are absent, studies on zinc acetate () highlight the use of advanced techniques like resonant inelastic X-ray scattering (RIXS) to probe electronic structures in acetate solutions . By analogy, this compound’s electronic profile could be studied similarly to elucidate interactions between its cyano and ester groups.
Research Findings and Limitations
- Gaps in Direct Data: No peer-reviewed studies on this compound were identified in the provided evidence. Comparisons rely on structurally analogous compounds (e.g., vinyl acetate’s role in copolymer synthesis ).
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 4-Cyanocyclohexyl acetate, and how can reaction efficiency be monitored?
- Methodological Answer : The compound is typically synthesized via esterification of 4-cyanocyclohexanol with acetic anhydride or acetyl chloride, catalyzed by acids like sulfuric acid. Reaction progress can be tracked using gas chromatography (GC) to monitor acetic acid byproduct formation or via thin-layer chromatography (TLC) to detect unreacted starting materials. Post-synthesis, purification via fractional distillation or recrystallization ensures high purity . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, as seen in analogous cyclohexyl acetate derivatives .
Q. Which spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR identifies proton environments (e.g., acetate methyl protons at ~2.0 ppm and cyclohexyl protons in the 1.2–2.5 ppm range). ¹³C NMR confirms the nitrile group (C≡N) at ~120 ppm and acetate carbonyl at ~170 ppm.
- IR Spectroscopy : Stretching vibrations for C≡N (~2240 cm⁻¹) and ester C=O (~1740 cm⁻¹) are diagnostic.
- Mass Spectrometry (MS) : High-resolution MS validates molecular formula (e.g., C₉H₁₃NO₂) and fragmentation patterns. Reference standards for similar esters, such as ethyl acetate, provide comparative benchmarks .
Advanced Research Questions
Q. How can reaction conditions for synthesizing this compound be optimized to maximize yield and purity?
- Methodological Answer :
- Catalyst Screening : Test Brønsted vs. Lewis acids (e.g., p-toluenesulfonic acid vs. zeolites) to minimize side reactions.
- Solvent Effects : Evaluate polar aprotic solvents (e.g., dichloromethane) vs. non-polar solvents (e.g., toluene) for reaction kinetics.
- Design of Experiments (DoE) : Use factorial designs to assess interactions between temperature (e.g., 80–120°C), molar ratios (e.g., 1:1.2 alcohol:acetic anhydride), and catalyst loading.
- Analytical Validation : Employ high-performance liquid chromatography (HPLC) with UV detection to quantify trace impurities, as demonstrated in pharmaceutical impurity profiling .
Q. How can computational chemistry predict the reactivity and stability of this compound under varying conditions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate activation energies for hydrolysis or thermal decomposition pathways.
- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility or aggregation behavior.
- Reactive Distillation Modeling : Adapt process optimization frameworks from cyclohexyl acetate production, which integrate thermodynamics and kinetics for scalable synthesis .
Data Analysis and Contradiction Resolution
Q. How should discrepancies in reported physical properties (e.g., melting point, solubility) of this compound be addressed?
- Methodological Answer :
- Cross-Validation : Compare data from multiple techniques (e.g., differential scanning calorimetry for melting points vs. capillary tube methods).
- Literature Review : Prioritize peer-reviewed studies over vendor datasheets, noting that some suppliers (e.g., Sigma-Aldrich) omit analytical validation for niche compounds .
- Reproducibility Tests : Replicate synthesis and characterization under controlled conditions to isolate variables like humidity or solvent purity .
Stability and Handling
Q. What factors influence the stability of this compound during storage, and how can degradation be mitigated?
- Methodological Answer :
- Environmental Controls : Store in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis. Desiccants (e.g., molecular sieves) reduce moisture-induced degradation.
- Light Sensitivity : Use amber glassware to block UV radiation, which may cleave the nitrile or ester groups.
- Thermal Stability : Monitor decomposition temperatures via thermogravimetric analysis (TGA). Analogous compounds like vinyl acetate decompose at >200°C, releasing hazardous gases .
Analytical Method Development
Q. What advanced chromatographic methods are suitable for quantifying this compound in complex mixtures?
- Methodological Answer :
- GC-MS with Derivatization : Enhance volatility by silylating polar groups (e.g., –OH impurities).
- HPLC-MS/MS : Achieve ppb-level detection limits using reverse-phase C18 columns and electrospray ionization.
- Ion Chromatography : Quantify trace acetic acid byproducts, leveraging acetate buffer compatibility (pH 3.6–5.6) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
